Methyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Methyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Brand Name:
Vulcanchem
CAS No.:
420093-21-6
VCID:
VC0408481
InChI:
InChI=1S/C18H19NO3S/c1-22-18(21)16-13-9-5-6-10-14(13)23-17(16)19-15(20)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3,(H,19,20)
SMILES:
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=CC=CC=C3
Molecular Formula:
C18H19NO3S
Molecular Weight:
329.4g/mol
Methyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No.: 420093-21-6
Main Products
VCID: VC0408481
Molecular Formula: C18H19NO3S
Molecular Weight: 329.4g/mol
CAS No. | 420093-21-6 |
---|---|
Product Name | Methyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Molecular Formula | C18H19NO3S |
Molecular Weight | 329.4g/mol |
IUPAC Name | methyl 2-[(2-phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Standard InChI | InChI=1S/C18H19NO3S/c1-22-18(21)16-13-9-5-6-10-14(13)23-17(16)19-15(20)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3,(H,19,20) |
Standard InChIKey | IMHRYDAVZFGWCX-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=CC=CC=C3 |
Canonical SMILES | COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=CC=CC=C3 |
PubChem Compound | 729993 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume